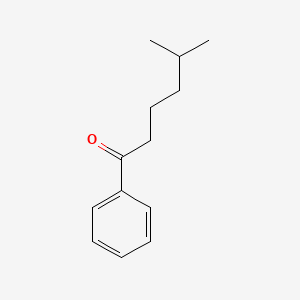
5-Methyl-1-phenylhexan-1-one
Cat. No. B2462999
Key on ui cas rn:
25552-17-4
M. Wt: 190.286
InChI Key: GDLHZUSLTJYZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05840751
Procedure details


The title compound was prepared as described in General Method 1 using 14.2 mmol of methyl acetoacetate, 15.6 mmol of NaH 60% dispersion in oil, 14.9 mmol of 1.6M n-butyl lithium in hexane, 14.2 mmol of isoheptanophenone and 50 mL of tetrahydrofuran. Isoheptanophenone was prepared by reacting the appropriate acid chloride with AlCl3 in benzene as described by Vogel in Practical Organic Chemistry 1978, 770-775. Upon concentrating the reaction, a solid precipitated out which was recrystallized from ethyl acetate (m.p. 124°-125° C.). 1H NMR (CDCl3) δ 0.80 (d,d, 6 H), 1.1-1.2 (m, 2 H), 1.15-1.40 (m, 2 H), 1.4-1.5 (m, 1 H), 1.9-2.0 (m, 2 H), 2.88 (d, 1 H), 2.9 (d, 1 H), 3.2 (d, 1 H), 3.3 (d, 1 H), 7.2-7.5 (m, 5 H).





[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six




Identifiers


|
REACTION_CXSMILES
|
[C:1](OC)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[H-].[Na+].C([Li])CCC.[C:16]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)(=[O:23])[CH2:17][CH2:18][CH2:19][CH:20]([CH3:22])[CH3:21].[Al+3].[Cl-].[Cl-].[Cl-]>CCCCCC.C1C=CC=CC=1.O1CCCC1>[OH:4][C:3]1[CH2:5][C:16]([CH2:17][CH2:18][CH2:19][CH:20]([CH3:22])[CH3:21])([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[O:23][C:1](=[O:6])[CH:2]=1.[C:16]([C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)(=[O:23])[CH2:17][CH2:18][CH2:19][CH:20]([CH3:22])[CH3:21] |f:1.2,5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
14.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
15.6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
14.9 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Five
|
Name
|
|
|
Quantity
|
14.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC(C)C)(=O)C1=CC=CC=C1
|
Step Six
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Upon concentrating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid precipitated out which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from ethyl acetate (m.p. 124°-125° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(OC(C1)(C1=CC=CC=C1)CCCC(C)C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC(C)C)(=O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
